The Discovery and Synthesis of Acetylsalicylic Acid (Aspirin): A Technical Whitepaper
The Discovery and Synthesis of Acetylsalicylic Acid (Aspirin): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylsalicylic acid, commonly known as aspirin (B1665792), remains one of the most widely used medications globally, with a rich history spanning millennia from the use of willow bark extracts to its modern synthesis. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of acetylsalicylic acid. It includes detailed experimental protocols for its laboratory synthesis, a summary of key quantitative data, and visual representations of its synthesis workflow and biological signaling pathway. This guide is intended to serve as a valuable resource for professionals in the fields of chemical and pharmaceutical sciences.
Introduction and Historical Discovery
The story of aspirin is a long one, beginning with the use of willow bark for pain and fever relief by ancient civilizations like the Sumerians and Egyptians.[1] The active compound in willow bark was later identified as salicin (B1681394), which is metabolized in the body to salicylic (B10762653) acid.[2]
A pivotal moment in the history of aspirin occurred in 1763 when Reverend Edward Stone presented a report to the Royal Society of London on the successful use of dried, powdered willow bark in treating fevers.[3][4] In the 19th century, chemists successfully extracted salicin from willow bark and later synthesized salicylic acid.[1][2] However, the therapeutic use of salicylic acid was limited by its harsh side effects, most notably severe irritation of the mouth and stomach.[2]
The breakthrough came in 1897 when Felix Hoffmann, a chemist at Bayer, synthesized acetylsalicylic acid in a stable form for medicinal use, which was found to be better tolerated than salicylic acid.[3][4][5] This new compound was named "Aspirin" and was patented by Bayer in 1899.[2][3] The name is derived from "A" for acetyl and "spirin" from Spiraea ulmaria, a plant that also contains salicin.[2][3]
Synthesis of Acetylsalicylic Acid
The most common laboratory synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride (B1165640), using an acid catalyst such as sulfuric acid or phosphoric acid.[6][7] This reaction acetylates the hydroxyl group on the salicylic acid molecule.
Experimental Protocol: Synthesis of Aspirin
This protocol outlines a standard laboratory procedure for the synthesis of acetylsalicylic acid.
Materials:
-
Salicylic acid (C₇H₆O₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Deionized water
-
125 mL Erlenmeyer flask
-
Graduated cylinders
-
Beakers
-
Water bath or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[8][9]
-
In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, ensuring to wash down any salicylic acid crystals on the flask walls.[8][9]
-
Slowly add 5-10 drops of concentrated sulfuric acid or 85% phosphoric acid to the mixture to act as a catalyst.[8][10][11]
-
Gently swirl the flask to mix the reactants.
-
Heat the flask in a water bath at approximately 70-80°C for 10-15 minutes.[12]
-
Allow the flask to cool to room temperature. To decompose the excess acetic anhydride, cautiously add 20 drops of deionized water to the cooled mixture in a fume hood, as this will produce hot acetic acid vapors.[10]
-
Add 20 mL of cold water to the flask and place it in an ice bath to facilitate the crystallization of aspirin.[9][13] If crystals do not form readily, scratching the inside of the flask with a glass stirring rod can induce crystallization.[6][9]
-
Collect the solid aspirin crystals by vacuum filtration using a Buchner funnel.[6][10]
-
Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.[9][13]
-
Allow the crystals to dry completely on the filter paper.
Experimental Protocol: Recrystallization for Purification
To obtain a purer product, the crude aspirin can be recrystallized.
Materials:
-
Crude aspirin
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Transfer the crude aspirin to an Erlenmeyer flask.
-
Add a minimal amount of warm ethanol to dissolve the aspirin.[14]
-
Slowly add warm deionized water until the solution becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote recrystallization.
-
Collect the purified aspirin crystals by vacuum filtration and allow them to dry.[14]
Synthesis Workflow
Mechanism of Action
The primary therapeutic effects of aspirin—anti-inflammatory, analgesic, antipyretic, and antiplatelet—are due to its irreversible inhibition of the cyclooxygenase (COX) enzymes.[15][16][17] There are two main isoforms of this enzyme: COX-1 and COX-2.[16][17]
Aspirin acts by acetylating a serine residue in the active site of the COX enzymes, which prevents the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes.[15][18] Prostaglandins are mediators of inflammation, pain, and fever, while thromboxane (B8750289) A2 is a potent promoter of platelet aggregation.[16][18]
-
Inhibition of COX-1: This leads to the antiplatelet effect by reducing the production of thromboxane A2 in platelets.[18][19] This irreversible inhibition lasts for the life of the platelet (7-10 days).[16]
-
Inhibition of COX-2: The inhibition of COX-2, which is often induced during inflammation, is responsible for the anti-inflammatory, analgesic, and antipyretic properties of aspirin.[17][19]
COX Signaling Pathway
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and activity of acetylsalicylic acid.
Table 1: Physicochemical Properties of Acetylsalicylic Acid
| Property | Value | Reference |
| Molar Mass | 180.16 g/mol | [7] |
| Melting Point | 135-136 °C | [7][14] |
| Appearance | White, crystalline powder | [7] |
| Solubility in Water | 3.3 mg/mL (at 25 °C) | [14] |
Table 2: Typical Reaction Parameters and Yield for Aspirin Synthesis
| Parameter | Value | Reference |
| Reactant Ratio (Salicylic Acid:Acetic Anhydride) | 1:3 (molar ratio) | [8] |
| Catalyst | Concentrated H₂SO₄ or H₃PO₄ | [6][14] |
| Reaction Temperature | 70-80 °C | [12] |
| Reaction Time | 10-20 minutes | [8][12] |
| Theoretical Yield | Dependent on starting mass of salicylic acid | [20] |
| Typical Percent Yield (Crude) | Varies, often >80% | [21] |
| Typical Percent Yield (Recrystallized) | Lower than crude yield | [21] |
Table 3: Biological Activity of Aspirin
| Target | IC₅₀ Value (μM) | Reference |
| COX-1 (platelets) | 1.3 ± 0.5 | [22] |
| COX-1 (human articular chondrocytes) | 3.57 | [23] |
| COX-2 (human articular chondrocytes) | 29.3 | [23] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Conclusion
Acetylsalicylic acid, from its origins in traditional medicine to its modern chemical synthesis and widespread use, represents a cornerstone of pharmacology. Its straightforward synthesis via esterification and its well-characterized mechanism of action involving the irreversible inhibition of COX enzymes make it a subject of continued study and a vital tool in medicine. This technical guide provides a foundational resource for professionals engaged in the study, synthesis, and application of this remarkable compound.
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